Bayogenin
Overview
Description
Synthesis Analysis
The synthesis of Bayogenin involves several steps. It is formed through the enzymatic cyclization of 2,3-oxidosqualene by the β-amyrin cyclase . The β-amyrin skeleton can be further modified by oxidative reactions, mediated by cytochromes belonging to the class of cytochrome P450, to give different saponin compounds .Molecular Structure Analysis
Bayogenin has a molecular formula of C30H48O5 and a molecular weight of 488.70 . It is a solid substance with a white to off-white color .Chemical Reactions Analysis
Bayogenin is a sesquiterpene lactone that has been isolated from the stem bark of the Asian plant, Phellodendron amurense . It is a potent inhibitor of prostaglandin synthesis and exhibits anti-inflammatory activity .Physical And Chemical Properties Analysis
Bayogenin is a solid substance with a white to off-white color . It has a molecular weight of 488.70 and a molecular formula of C30H48O5 . It is recommended to be stored at 4°C, sealed storage, away from moisture and light .Scientific Research Applications
Glycosides of Bayogenin in Plants : Research has identified bayogenin glycosides, such as lobatosides, in plants like Actinostemma lobatum and Sechium pittieri. These glycosides are known for their interesting chemical structures and potential biological activities, including moderate antiproliferative effects against certain cell lines (Fujioka et al., 1989); (Castro et al., 1997).
Bayogenin in Australian Timbers : Another study identified bayogenin in the saponin of Castanospermum australe, highlighting its presence in diverse plant species (Eade et al., 1963).
Neuroprotective and Anti-α-glucosidase Activities : Saponins containing bayogenin from Chenopodium bonus-henricus were investigated for neuroprotective and anti-α-glucosidase activities, showing significant potential in these areas (Kokanova-Nedialkova et al., 2021).
Glycogen Phosphorylase Inhibition : Bayogenin has been studied as a glycogen phosphorylase inhibitor, showing moderate potency. This suggests its potential use in metabolic disorders or diabetes management (Xiao et al., 2010); (Wen et al., 2010).
Hepatoprotective Activity : A purified methanol extract and saponins containing bayogenin from Chenopodium bonus-henricus roots showed hepatoprotective activity, comparable to silymarin, a well-known liver protectant (Kokanova-Nedialkova et al., 2019).
Safety And Hazards
Bayogenin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-JEERONPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861949 | |
Record name | Bayogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bayogenin | |
CAS RN |
6989-24-8 | |
Record name | Bayogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bayogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bayogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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